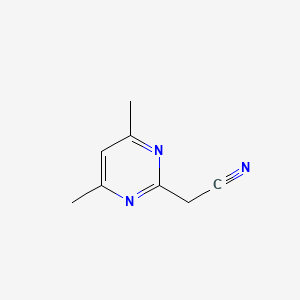

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic Chemistry Research

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically crucial molecules and its role as a privileged scaffold in medicinal chemistry. nih.gov As a six-membered aromatic ring containing two nitrogen atoms, the pyrimidine structure is a fundamental component of nucleic acids (cytosine, thymine, and uracil), as well as vitamin B1 (thiamine). mdpi.com This biological ubiquity has inspired chemists to incorporate the pyrimidine motif into a vast array of synthetic compounds with diverse therapeutic applications.

The versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, leading to a wide range of biological activities. Pyrimidine derivatives have been extensively investigated and developed as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. gsconlinepress.com The stability of the pyrimidine core, coupled with the ability to fine-tune its electronic and steric properties through substitution, makes it an attractive framework for the design of novel bioactive molecules and functional materials. The 4,6-dimethyl substitution pattern, in particular, influences the solubility and electronic nature of the ring, which can, in turn, affect the molecule's reactivity and biological interactions.

The Role of Acetonitrile (B52724) Derivatives as Versatile Building Blocks in Chemical Synthesis

Acetonitrile and its derivatives are highly valuable reagents in organic synthesis, prized for their utility as both solvents and versatile C2 building blocks. The nitrile functional group is a key feature, offering a gateway to a multitude of chemical transformations. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form various heterocyclic systems.

The methylene (B1212753) group adjacent to the nitrile in acetonitrile derivatives is acidic, allowing for deprotonation to form a stabilized carbanion. This nucleophilic species can then react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds. This reactivity is fundamental to many named reactions in organic chemistry and is a powerful tool for the construction of complex molecular architectures. The incorporation of an acetonitrile moiety onto a heterocyclic scaffold, such as pyrimidine, therefore introduces a reactive site for further molecular elaboration, expanding the synthetic possibilities for creating novel compounds.

Overview of Academic Research Trajectories for 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile and its Chemical Analogues

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories of its close chemical analogues provide valuable insights into its potential areas of investigation. The primary focus of research on related 2-substituted-4,6-dimethylpyrimidines has been in the exploration of their biological activities and their utility as synthetic intermediates.

For instance, studies on 2-thio-substituted 4,6-dimethylpyrimidines have revealed their potential as plant growth stimulators. benthamdirect.comresearchgate.netresearchgate.net In these studies, the pyrimidine scaffold is functionalized at the 2-position with a sulfur-containing group, which can then be further modified. This line of research highlights the potential for derivatives of this compound to be explored for applications in agriculture.

Furthermore, the synthesis of various pyrimidine derivatives often involves the introduction of different functional groups at the 2-position to modulate their biological or physical properties. tandfonline.com Research on pyrimidine-based compounds has also extended into materials science, where their electronic properties are of interest. The combination of the electron-deficient pyrimidine ring and the versatile acetonitrile group in this compound suggests potential applications in the development of novel functional materials, such as organic electronics or sensors. The academic interest in pyrimidine-acetonitrile hybrids is growing, with a focus on creating novel heterocyclic compounds with diverse pharmacological activities. researchgate.net

The table below summarizes some key research findings for analogues of this compound, providing a glimpse into the potential research avenues for the title compound.

| Analogue Class | Research Focus | Potential Application Areas |

| 2-Thio-substituted-4,6-dimethylpyrimidines | Plant growth stimulation | Agrochemicals |

| 2-Amino-substituted-4,6-dimethylpyrimidines | Antimicrobial activity | Pharmaceuticals |

| General 2-substituted pyrimidines | Diverse biological activities (anticancer, antiviral) | Medicinal Chemistry |

| Pyrimidine-acetonitrile hybrids | Synthesis of novel heterocycles | Drug Discovery |

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJHWSAOAFMEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 4,6 Dimethylpyrimidin 2 Yl Acetonitrile Derivatives

Nucleophilic and Electrophilic Reactions Involving the Nitrile Moiety

The nitrile (cyano) group and the adjacent methylene (B1212753) group are the primary centers of reactivity in 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile for nucleophilic and electrophilic transformations.

The methylene group (-CH2-) in this compound is positioned between two electron-withdrawing groups: the pyrimidine (B1678525) ring and the nitrile functionality. This "active methylene" character results in increased acidity of the methylene protons (pKa of acetonitrile (B52724) is ~31.3 in DMSO), facilitating their removal by a suitable base to form a stabilized carbanion. mdpi.com This nucleophilic carbanion is a key intermediate for forming new carbon-carbon bonds.

The generation of this carbanion allows for a variety of subsequent reactions, most notably alkylation. The reaction of the organonitrile with an alkali metal base in the presence of a diorgano sulfoxide (B87167), followed by treatment with an organohalide, is a common method for achieving alkylation. google.com The choice of base and reaction conditions is crucial to prevent side reactions such as dialkylation, which can occur because the alkylated product may be more acidic than the starting material. sci-hub.st

Table 1: Conditions for Alkylation of Active Methylene Nitriles

| Base System | Electrophile | Solvent | Temperature (°C) | Key Feature |

| n-BuLi | Alkyl bromide | THF/Hexane | -78 | Strong base, low temperature minimizes side reactions. sci-hub.st |

| Aqueous Alkali Metal Hydroxide (B78521) | Organohalide | Diorgano Sulfoxide (e.g., DMSO) | Room Temperature | One-step process using a phase-transfer catalyst principle. google.com |

| Potassium Methoxide | - | Acetonitrile (self-condensation) | 140 | Used for self-condensation reactions. orgsyn.org |

This reactivity makes the methylene group a versatile handle for introducing a wide range of substituents, thereby enabling the synthesis of a diverse library of derivatives.

The nitrile group itself is susceptible to nucleophilic attack and can be converted into various other functional groups. A significant transformation is its conversion to an amidoxime (B1450833) (a portmanteau of amide and oxime), a functionality of interest in medicinal chemistry and materials science. This conversion is typically achieved by reacting the nitrile with hydroxylamine (B1172632) (NH2OH).

The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The process is often sensitive to reaction conditions such as time, pH, and temperature. For instance, studies on other nitriles have shown that the conversion rate increases with longer reaction times and can be optimized by controlling the pH of the hydroxylamine solution. researchgate.net The reaction is often carried out using hydroxylamine hydrochloride, with a base like sodium carbonate added to adjust the pH to a neutral or slightly basic range. researchgate.net In some cases, metal ions like Zinc(II) can mediate the coupling of nitriles and amidoximes, which can then be transformed into 1,2,4-oxadiazoles upon treatment with acid. nih.gov

Table 2: Factors Affecting Nitrile to Amidoxime Conversion

| Parameter | Effect on Conversion | Rationale | Reference |

| Reaction Time | Increased time leads to higher conversion. | Allows for greater diffusion of hydroxylamine and increased probability of reaction. | researchgate.net |

| pH | Optimal conversion often observed around pH 7. | Affects the nucleophilicity of hydroxylamine and the stability of the intermediates. | researchgate.net |

| Temperature | Higher temperatures (e.g., 80°C) can increase the reaction rate. | Provides the necessary activation energy for the reaction. | researchgate.net |

| Metal Catalysts | Can mediate coupling and subsequent cyclization. | Coordinates to the nitrile, activating it for nucleophilic attack. | nih.gov |

Cyclization and Condensation Reactions for Heterocyclic Annulation

The inherent reactivity of the active methylene group in this compound makes it an excellent building block for constructing fused heterocyclic systems through cyclization and condensation reactions.

Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic molecules from a single precursor. For a derivative of this compound to undergo such a reaction, a second reactive functional group must be present elsewhere in the molecule, typically on a substituent attached to the methylene carbon or the pyrimidine ring.

For example, if a derivative were synthesized with an appropriate electrophilic center tethered to the methylene carbon, base-induced deprotonation could initiate an intramolecular nucleophilic attack, leading to a new ring fused to the pyrimidine core. The Thorpe-Ziegler condensation is a classic example of this, involving the intramolecular cyclization of dinitriles to form cyclic α-cyano ketones. nih.gov Similarly, intramolecular versions of aldol (B89426) or Claisen condensations can be employed if the tether contains a carbonyl or ester group, respectively. libretexts.org Such strategies allow for the regiocontrolled synthesis of diverse, fused heterocyclic frameworks. rsc.orgresearchgate.net

The carbanion generated from this compound can participate in a variety of intermolecular condensation reactions with electrophilic partners. fiveable.me These reactions are fundamental in carbon-carbon bond formation. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. The initial adduct often undergoes subsequent dehydration to yield a new α,β-unsaturated nitrile. fiveable.me

Claisen-type Condensation: Reaction with an ester electrophile would result in a β-keto nitrile, a versatile intermediate for further synthetic transformations. libretexts.org

Michael Addition: The carbanion can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion to form 1,5-dicarbonyl or related structures. libretexts.org

These condensation reactions significantly expand the synthetic utility of the parent molecule, providing pathways to compounds with extended conjugation and additional functional groups. nih.govnih.gov

Alkylation and Substitution Pattern Analysis on the Pyrimidine Ring and Adjacent Groups

Modification of the this compound scaffold can be achieved through alkylation or substitution reactions, primarily targeting the active methylene group.

As discussed in section 3.1.1, the most facile alkylation occurs at the methylene carbon due to the acidity of the adjacent protons. sci-hub.st This site can be mono- or dialkylated depending on the stoichiometry of the base and the alkylating agent. google.comsci-hub.st This allows for the introduction of various alkyl or aryl-alkyl side chains, fundamentally altering the steric and electronic properties of the molecule.

Direct substitution on the pyrimidine ring is more challenging. Pyrimidine is an electron-deficient heterocycle, making it resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible but would require the presence of a good leaving group on the ring, which is absent in the parent structure. Functionalization of the two methyl groups on the pyrimidine ring is also a possibility, potentially through radical-based reactions or deprotonation-alkylation if a sufficiently strong base is used, though this would be less favorable than deprotonation of the more acidic methylene group. Therefore, the primary and most predictable point for substitution and pattern analysis remains the versatile methylene bridge.

Other Significant Chemical Transformations and Derivatizations

The conversion of 2-aminopyrimidines to thiourea (B124793) derivatives is a key step in the synthesis of various biologically active molecules. The synthesis of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester has been achieved by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate (B1210189) and methyl chloroformate. researchgate.net A similar strategy can be applied to prepare 1-(4,6-dimethylpyrimidin-2-yl)thiourea from 2-amino-4,6-dimethylpyrimidine. chemicalbook.com

These thiourea derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. nih.gov The intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid is a reported method for constructing the thiazolo[3,2-a]pyrimidine scaffold. nih.gov Another approach involves the three-component reaction of a 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate. researchgate.net These synthetic strategies open avenues for creating complex polycyclic structures from pyrimidine-acetonitrile-derived intermediates.

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Phenacylthio-dihydropyrimidine hydrobromides | Polyphosphoric acid | Thiazolo[3,2-a]pyrimidines | nih.gov |

| 2-Aminothiazole, Aromatic aldehyde, Ethyl acetoacetate | - | Thiazolo[3,2-a]pyrimidines | researchgate.net |

The synthesis of fused triazole systems, such as 1,2,4-triazolo[4,3-a]pyrimidines, often proceeds through a 2-hydrazinopyrimidine (B184050) intermediate. The reaction of 2-hydrazinopyrimidines with acylating agents can lead to the formation of the triazolo[4,3-a]pyrimidine ring system. researchgate.net These compounds can sometimes rearrange to the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomers under acidic or basic conditions. researchgate.netnih.gov

The general synthetic route involves the cyclocondensation of a 2-hydrazinopyrimidine with various reagents. For example, reaction with isothiocyanates can lead to 3-amino- nih.govresearchgate.netontosight.ai-triazolo[4,3-a]pyrimidines through an electrochemically induced desulfurative cyclization. organic-chemistry.org Another method involves the reaction of 2-hydrazinopyrimidines with carbon disulfide in the presence of a base to form a dithiocarbazate, which can then be cyclized. researchgate.netresearchgate.net These reactions provide a versatile platform for the construction of pyrimidine-fused triazole derivatives.

Sulfamoyl derivatives of 2-aminopyrimidines are a well-studied class of compounds. The synthesis typically involves the reaction of a 2-aminopyrimidine (B69317) with a sulfonyl chloride in the presence of a base. Several N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl derivatives have been reported in the literature. For instance, the aromatic nucleophilic substitution reaction of a suitable precursor with N-(4-(N-(4,6-dimethyl-pyrimidin-2-yl)sulfamoyl)phenyl)formamide has been used to create complex heterocyclic systems. nih.gov

The synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has also been documented, showcasing the reactivity of the 2-amino group of a substituted pyrimidine towards benzenesulfonyl chloride. bohrium.com Furthermore, the structure of N-(4,6-Dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide has been characterized, providing another example of this class of compounds. nih.gov These examples demonstrate the reliability of the sulfonylation reaction for derivatizing the 2-amino position of the pyrimidine ring.

Table 3: Examples of Sulfamoyl Derivatives

| Compound Name | Precursors | Reference |

| N-(4-(N-(4,6-dimethyl-pyrimidin-2-yl)sulfamoyl)phenyl)formamide containing molecule | Key intermediate and N-(4-(N-(4,6-dimethyl-pyrimidin-2-yl)sulfamoyl)phenyl)formamide | nih.gov |

| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | 2-Amino-5-acetyl-4-methylpyrimidine and benzenesulfonyl chloride | bohrium.com |

| N-(4,6-Dimethylpyrimidin-2-yl)-4-(oxolan-2-ylamino)benzenesulfonamide | 2-Amino-4,6-dimethylpyrimidine and 4-(oxolan-2-ylamino)benzenesulfonyl chloride | nih.gov |

The synthesis of oxygen-linked pyrimidine derivatives often utilizes the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.comwikipedia.orglibretexts.org To prepare oxygen-linked pyrimidine phenoxy acetates from a this compound precursor, a multi-step synthesis would be required. This would likely involve the conversion of the 2-cyanoethyl group to a different functionality and the introduction of a hydroxyl group at the 2-position of the pyrimidine ring.

The key step, the formation of the ether linkage, would proceed via an SN2 mechanism, where the oxygen of a 2-hydroxy-4,6-dimethylpyrimidine acts as a nucleophile to displace a leaving group on a phenoxy acetate (B1210297) moiety. The reaction conditions, such as the choice of base to form the alkoxide and the solvent, are crucial for the success of the synthesis. This synthetic approach would lead to the formation of a C-O-C bond, connecting the pyrimidine ring to the phenoxy acetate group, thereby creating a new class of derivatives with potential for further functionalization.

Structural Characterization and Spectroscopic Analysis of 2 4,6 Dimethylpyrimidin 2 Yl Acetonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. For 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile, the ¹H NMR spectrum is expected to show three distinct signals.

Methyl Protons (C-CH₃): The two methyl groups at positions 4 and 6 of the pyrimidine (B1678525) ring are chemically equivalent. They are expected to produce a single, sharp signal.

Methylene (B1212753) Protons (-CH₂-CN): The two protons of the methylene group are also equivalent and will appear as a singlet.

Pyrimidine Ring Proton (Ar-H): The single proton at position 5 of the pyrimidine ring will appear as a singlet in the aromatic region of the spectrum.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the nitrile group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | Singlet | 6H | Protons of the two -CH₃ groups |

| ~ 3.9 | Singlet | 2H | Protons of the -CH₂- group |

| ~ 7.1 | Singlet | 1H | Proton at C5 of the pyrimidine ring |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. huji.ac.iludel.edu Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six unique carbon environments.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the aliphatic region.

Methylene Carbon (-CH₂-CN): The carbon of the methylene group will appear as a distinct signal.

Nitrile Carbon (-CN): The carbon of the nitrile group has a characteristic chemical shift in the 115-125 ppm range.

Pyrimidine Ring Carbons: The four carbons of the pyrimidine ring are in different chemical environments and are expected to produce four separate signals in the aromatic/heteroaromatic region. The carbons bonded to nitrogen (C2, C4, C6) will be deshielded and appear at a higher chemical shift compared to the C5 carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 24.0 | -CH₃ carbons |

| ~ 28.0 | -CH₂-CN carbon |

| ~ 117.0 | -CN carbon |

| ~ 120.0 | C5 of the pyrimidine ring |

| ~ 160.0 | C2 of the pyrimidine ring |

| ~ 168.0 | C4 and C6 of the pyrimidine ring |

Note: Predicted values are based on typical chemical shifts for pyrimidine and nitrile-containing compounds. hmdb.cawikipedia.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wikipedia.org The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

C-H Stretching: The C-H bonds of the methyl and methylene groups will show stretching vibrations typically below 3000 cm⁻¹. The aromatic C-H stretch of the pyrimidine ring is expected just above 3000 cm⁻¹.

C≡N Stretching: The nitrile group (C≡N) has a very characteristic and strong absorption band in the region of 2260-2220 cm⁻¹. This is often a key diagnostic peak.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in the 1600-1400 cm⁻¹ region.

C-H Bending: The bending vibrations for the methyl and methylene groups will be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3050 | Medium | C-H Stretch | Aromatic (Pyrimidine) |

| 2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~ 2250 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600-1450 | Medium-Strong | C=N, C=C Stretch | Pyrimidine Ring |

| ~ 1460 & 1380 | Medium | C-H Bend | Aliphatic (-CH₃, -CH₂) |

Note: Predicted values are based on standard IR correlation tables. vscht.cz

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₉N₃), the molecular weight is 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 147. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals.

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, C₈H₉N₃⁺, would confirm the molecular weight.

Fragmentation: Common fragmentation pathways could include the loss of the nitrile group or cleavage of the bond between the pyrimidine ring and the acetonitrile (B52724) moiety. A significant fragment would be the dimethylpyrimidine cation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Identity |

| 147 | [C₈H₉N₃]⁺ | Molecular Ion (M⁺) |

| 146 | [C₈H₈N₃]⁺ | [M-H]⁺ |

| 107 | [C₆H₇N₂]⁺ | [M-CH₂CN]⁺ (Dimethylpyrimidine moiety) |

| 40 | [C₂H₂N]⁺ | [CH₂CN]⁺ |

Note: Fragmentation patterns are predictions based on the chemical structure and common fragmentation rules. uni-saarland.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic and heteroaromatic rings. The pyrimidine ring in this compound contains π-electrons and is expected to exhibit characteristic UV absorptions.

The spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated pyrimidine system. The exact position of the absorption maximum (λ_max) can be influenced by the solvent used. science-softcon.de

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Type of Transition |

| Ethanol/Methanol | ~ 250 - 270 | π → π* |

Note: This is an estimated absorption range based on the UV spectra of similar pyrimidine derivatives.

X-ray Single Crystal Diffraction for Definitive Solid-State Structural Determination

X-ray Single Crystal Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, such an analysis would provide definitive proof of its molecular structure. The data obtained would include:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each non-hydrogen atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between bonds, confirming the geometry of the pyrimidine ring and the acetonitrile substituent.

Intermolecular Interactions: Information on how the molecules pack in the crystal, revealing any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

The determination of the crystal structure would serve as the ultimate confirmation of the structural features inferred from the spectroscopic techniques discussed above.

Crystallographic Analysis of Molecular Conformations and Packing

No crystallographic data, including single-crystal X-ray diffraction studies, for this compound has been reported. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the conformation of the molecule in the solid state is not available.

Investigation of Intermolecular Interactions and Supramolecular Synthons

Without crystallographic data, a detailed analysis of the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing of this compound cannot be performed. The identification of specific supramolecular synthons, which are crucial for understanding and predicting crystal structures, is also not possible.

Elemental Analysis for Empirical Formula Validation

Published experimental data from elemental analysis (Carbon, Hydrogen, Nitrogen) for this compound, which would serve to validate its empirical formula (C₈H₉N₃), could not be located.

Computational Chemistry and Theoretical Investigations of 2 4,6 Dimethylpyrimidin 2 Yl Acetonitrile and Its Complexes

Density Functional Theory (DFT) Studies for Electronic and Geometric Structure

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. jmaterenvironsci.com It offers a favorable balance between computational cost and accuracy, making it well-suited for a detailed examination of organic compounds like 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile. jmaterenvironsci.com DFT methods, such as the B3LYP hybrid functional, are frequently used to obtain reliable results regarding electronic and geometric properties. jmaterenvironsci.comresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For derivatives of pyrimidine (B1678525) and acetonitrile (B52724), DFT calculations using basis sets like 6-311G(d,p) or 6-311++G(d,p) have proven effective for predicting molecular structures. jmaterenvironsci.comresearchgate.net

In a study on related 2-(4,6-dimethyl pyrimidyl)selenolate complexes, DFT calculations were successfully used to rationalize the geometries of the metallic centers, which were found to be distorted square-pyramidal, trigonal, and linear. nih.gov Such calculations can determine bond lengths, bond angles, and dihedral angles for this compound with high precision. By exploring the conformational energy landscape, researchers can identify the most stable conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and preferred shapes.

DFT is particularly powerful for analyzing a molecule's electronic characteristics. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net

Theoretical studies on aryl acetonitrile derivatives show that these molecules can act as nucleophiles, with electron transfer occurring from the aryl acetonitrile to an electrophilic partner. jmaterenvironsci.comresearchgate.net The distribution of HOMO and LUMO across the this compound structure would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution on the molecule's surface. researchgate.netnih.gov MESP maps visually identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them potential sites for electrophilic attack or hydrogen bonding.

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. jmaterenvironsci.comresearchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for similar molecules have shown good agreement with experimental data. researchgate.net

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. researchgate.net These calculations help in assigning the fundamental vibrational modes observed experimentally, based on the potential energy distribution (PED). researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Vis absorption spectra. This helps in understanding the electronic structure and the nature of excitations within the molecule.

Molecular Docking Simulations for Interaction Mechanism Elucidation in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. ijper.orgekb.eg This method is instrumental in drug discovery and for understanding intermolecular interactions in various chemical systems. nih.govnih.gov For this compound, docking simulations can elucidate how it might interact with biological targets or other molecules.

The process involves placing the ligand into the binding site of the receptor and evaluating the binding energy for different conformations. ekb.eg Software like Autodock Vina is commonly used for these simulations. ijper.org Studies on various pyrimidine derivatives have successfully used docking to investigate their binding modalities with protein receptors. ijper.orgnih.gov The results of these simulations are typically reported as a binding affinity or docking score (often in kcal/mol), with a more negative value indicating a more stable complex. ekb.eg Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Table 1: Example Docking Simulation Results for Pyrimidine Derivatives

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Quinazolin-2,4-dione Derivatives | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 | Hydrogen bonding via amide and quinazoline (B50416) moieties. ekb.eg |

| N-aryl-N'-benzylurea Derivatives | Tankyrase | Not specified | Favorable ligand-receptor interactions. ijper.org |

| Malononitrile (B47326) Derivatives | Human Topoisomerase II beta | -26.0 to -26.4 kJ/mol | Interaction within the DNA-protein complex. mdpi.com |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions at the molecular level. nih.gov By mapping the potential energy surface, these studies can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of a reaction, which governs its kinetic feasibility. nih.gov

For reactions involving this compound, such as nucleophilic substitution, DFT calculations can be used to model the reaction pathway. jmaterenvironsci.com Theoretical studies on the reaction between aryl acetonitriles and alkyl nitroindazoles have successfully used DFT to predict regioselectivity, correctly identifying the most reactive sites on the molecules. jmaterenvironsci.com By calculating the structures and energies of transition states, researchers can gain a detailed understanding of how bonds are formed and broken during a chemical transformation.

Theoretical Prediction of Chemical Reactivity and Stability Profiles

Key reactivity indices include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system. jmaterenvironsci.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is generally less reactive. jmaterenvironsci.com

Global Softness (S): The reciprocal of hardness; a softer molecule is more reactive. jmaterenvironsci.com

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. jmaterenvironsci.com

Global Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. jmaterenvironsci.com

Studies on aryl acetonitrile derivatives have characterized them as nucleophiles with lower electrophilicity index values compared to their electrophilic reaction partners. jmaterenvironsci.comresearchgate.net Calculating these descriptors for this compound would provide a comprehensive profile of its chemical reactivity, predicting its behavior in various chemical environments. europa.eu

Table 2: Key Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron escaping tendency. jmaterenvironsci.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer; stability. jmaterenvironsci.com |

| Global Softness (S) | 1 / η | Indicates reactivity; inverse of hardness. jmaterenvironsci.com |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to act as an electrophile. jmaterenvironsci.com |

| Maximum Charge Transfer (ΔNmax) | -μ / η | Indicates the maximum electronic charge a molecule can accept. jmaterenvironsci.com |

Applications of 2 4,6 Dimethylpyrimidin 2 Yl Acetonitrile and Its Derivatives in Advanced Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile is a valuable and versatile intermediate in the field of organic synthesis. Its unique molecular structure, which incorporates both a pyrimidine (B1678525) ring and a reactive acetonitrile (B52724) group, allows it to serve as a foundational building block for a wide array of more complex molecules. The presence of the dimethylpyrimidine moiety offers multiple sites for further functionalization, while the acetonitrile group provides a reactive handle for various chemical transformations. This dual reactivity makes it an essential component in the synthesis of diverse organic compounds, particularly in the construction of intricate heterocyclic systems.

The utility of this compound extends to its role as a key precursor in multi-step synthetic pathways. Organic chemists frequently employ this compound to introduce the dimethylpyrimidine core into larger molecular frameworks. The strategic placement of the methyl groups on the pyrimidine ring can also influence the steric and electronic properties of the final products, offering a degree of control over their chemical behavior. Its adaptability and importance as a synthetic intermediate are well-documented in the scientific literature, highlighting its significance in the broader landscape of organic chemistry.

Precursors for the Construction of Complex Heterocyclic Frameworks

The chemical structure of this compound makes it an exceptionally useful precursor for the synthesis of complex heterocyclic frameworks. The pyrimidine ring system is a common feature in many biologically active molecules and functional materials. The acetonitrile group, with its reactive methylene (B1212753) protons and cyano group, provides a versatile point for chemical modification and ring-forming reactions.

One of the primary applications of this compound is in cyclization reactions to form fused heterocyclic systems. The active methylene group can be deprotonated by a suitable base to generate a nucleophilic carbanion. This carbanion can then participate in reactions with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it can react with α,β-unsaturated ketones in a Michael addition, followed by an intramolecular cyclization to yield substituted pyridopyrimidines or other related fused systems.

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up additional pathways for constructing more elaborate heterocyclic structures. For example, the resulting amine can undergo condensation reactions with dicarbonyl compounds to form new heterocyclic rings, such as pyrazoles or imidazoles, fused to the original pyrimidine core. The versatility of this compound as a building block is evident in the diverse range of heterocyclic compounds that can be synthesized from it, including those with potential applications in medicinal chemistry and materials science.

The following table summarizes some of the key heterocyclic systems that can be accessed using this compound as a starting material:

| Heterocyclic System | Synthetic Strategy | Potential Applications |

| Pyridopyrimidines | Michael addition with α,β-unsaturated ketones followed by cyclization | Medicinal Chemistry, Agrochemicals |

| Thienopyrimidines | Gewald reaction with sulfur and a carbonyl compound | Materials Science, Pharmaceuticals |

| Pyrazolopyrimidines | Reaction with hydrazine (B178648) derivatives | Kinase Inhibitors, Anticancer Agents |

| Imidazopyrimidines | Condensation with α-haloketones followed by cyclization | Antiviral, Anti-inflammatory Agents |

Integration into Combinatorial Chemistry Libraries for Discovery Research

The adaptability of this compound as a synthetic building block makes it an ideal candidate for inclusion in combinatorial chemistry libraries. Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of diverse compounds for desired properties. nih.govescholarship.org The goal is to explore a vast chemical space to identify "hit" or "lead" compounds with promising biological activity or material characteristics.

The structure of this compound offers several points of diversification, which is a key requirement for creating a combinatorial library. The reactive acetonitrile group can be transformed into a variety of functional groups, such as amides, esters, or ketones. Each of these new functional groups can then be further reacted with a diverse set of building blocks. For example, if the acetonitrile is converted to a carboxylic acid, it can be coupled with a library of different amines to generate a large array of amides.

Similarly, the pyrimidine ring itself can be modified. While the methyl groups at the 4 and 6 positions are relatively stable, the aromatic ring can undergo electrophilic substitution reactions under certain conditions, allowing for the introduction of additional functional groups. This multi-faceted reactivity allows for the generation of a vast number of structurally distinct molecules from a single starting scaffold.

The process of integrating this compound into a combinatorial library typically involves a multi-step synthetic sequence performed in a parallel or automated fashion. The general workflow can be outlined as follows:

Scaffold Preparation: Synthesis of the core this compound structure.

Functionalization: Conversion of the acetonitrile group to a more reactive handle (e.g., carboxylic acid, amine).

Diversification: Reaction of the functionalized scaffold with a library of diverse building blocks (e.g., amines, alcohols, aldehydes).

Purification and Screening: Purification of the individual library members and subsequent screening for biological activity or other desired properties.

The use of this compound in this context significantly accelerates the discovery process by enabling the efficient exploration of a targeted area of chemical space.

Contributions to Ligand Design and Coordination Chemistry

Derivatives of this compound have shown significant promise in the field of ligand design and coordination chemistry. The pyrimidine ring, with its two nitrogen atoms, possesses inherent coordinating capabilities, making it an attractive scaffold for the development of new ligands for metal ions. The nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal centers.

The strategic placement of additional coordinating groups around the pyrimidine core can lead to the formation of multidentate ligands. These ligands can bind to a metal ion through multiple points of attachment, resulting in the formation of stable chelate complexes. For example, by modifying the acetonitrile group to introduce other donor atoms such as oxygen or sulfur, it is possible to create bidentate or tridentate ligands.

The coordination properties of these ligands can be fine-tuned by altering the substituents on the pyrimidine ring. The methyl groups at the 4 and 6 positions, for instance, can influence the steric environment around the metal center, which in turn can affect the geometry and reactivity of the resulting coordination complex. This ability to systematically modify the ligand structure allows for the rational design of complexes with specific electronic, magnetic, or catalytic properties.

The applications of these pyrimidine-based ligands in coordination chemistry are diverse. They can be used to:

Stabilize unusual oxidation states of metals: The electronic properties of the pyrimidine ring can be tailored to support either electron-rich or electron-poor metal centers.

Develop new catalysts: The coordination environment around a metal center plays a crucial role in its catalytic activity. By designing ligands that create a specific coordination geometry, it is possible to develop highly selective and efficient catalysts for a variety of organic transformations.

Create novel materials with interesting magnetic or optical properties: The interaction between metal ions, mediated by the pyrimidine-based ligands, can lead to the formation of materials with unique magnetic or photoluminescent properties.

The study of the coordination chemistry of this compound derivatives is an active area of research, with the potential to lead to new discoveries in catalysis, materials science, and bioinorganic chemistry.

Development of Functional Materials and Smart Molecules

The unique electronic and structural features of this compound and its derivatives make them attractive building blocks for the development of functional materials and smart molecules. These are materials and molecules that are designed to exhibit specific, controllable responses to external stimuli such as light, heat, or the presence of a chemical species.

Exploration in Fluorescent and Optoelectronic Materials

Derivatives of this compound have been investigated for their potential applications in fluorescent and optoelectronic materials. The pyrimidine ring is an electron-deficient system, and by attaching electron-donating groups to it, it is possible to create molecules with intramolecular charge transfer (ICT) character. Upon photoexcitation, these molecules can exhibit fluorescence, where the color and intensity of the emitted light are sensitive to the molecular structure and the surrounding environment.

Researchers have explored the incorporation of the this compound moiety into larger π-conjugated systems to create novel fluorescent dyes. These dyes can be used as probes for sensing specific ions or molecules, or as emitters in organic light-emitting diodes (OLEDs). The ability to tune the photophysical properties of these materials by modifying the chemical structure is a key advantage. For example, by changing the substituents on the pyrimidine ring or by extending the π-conjugation, it is possible to shift the emission wavelength from the blue to the red region of the visible spectrum.

A diarylethene containing a 4,6-dimethylpyrimidine (B31164) unit has been developed as a turn-on fluorescent sensor for Zn²⁺. researchgate.net This sensor exhibited a 10-fold enhancement of emission intensity in the presence of Zn²⁺ and showed good selectivity over other metal ions. researchgate.net The detection limit for Zn²⁺ was determined to be 8.48 × 10⁻⁸ mol L⁻¹. researchgate.net

The following table provides a summary of the key photophysical properties of a representative fluorescent sensor based on a 4,6-dimethylpyrimidine unit:

| Property | Value |

| Excitation Wavelength | 365 nm |

| Emission Wavelength (in the absence of Zn²⁺) | ~528 nm (dark-green) |

| Emission Wavelength (in the presence of Zn²⁺) | ~528 nm (bright green) |

| Fluorescence Enhancement Factor | 10 |

| Detection Limit for Zn²⁺ | 8.48 × 10⁻⁸ mol L⁻¹ |

These data highlight the potential of this compound derivatives in the development of highly sensitive and selective fluorescent sensors.

Investigations in Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering are centered on the design and synthesis of extended structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netias.ac.inias.ac.in this compound and its derivatives are well-suited for these investigations due to the presence of multiple sites for intermolecular interactions.

The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the C-H bonds of the methyl groups and the aromatic ring can act as weak hydrogen bond donors. The planar aromatic ring can also participate in π-π stacking interactions with other aromatic systems. These interactions can be exploited to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures in the solid state.

Crystal engineering with these compounds aims to control the packing of molecules in a crystal lattice to achieve desired material properties. For example, by designing molecules that form specific hydrogen bonding patterns, it is possible to create porous materials that can selectively adsorb small molecules, or materials with non-linear optical (NLO) properties.

A derivative, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, has been shown to form centrosymmetric dimers in the solid state through N—H···N hydrogen bonds. nih.gov The molecule is essentially planar, with a dihedral angle of only 2.4(2)° between the pyrimidine and pyridine (B92270) rings. nih.gov An intramolecular C—H···O hydrogen bond is also observed. nih.gov

The study of the supramolecular chemistry of this compound derivatives provides fundamental insights into the nature of intermolecular interactions and offers a powerful approach for the bottom-up construction of novel functional materials.

Q & A

Q. What are the common synthetic routes for 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile in academic research?

Answer: This compound is typically synthesized via nucleophilic substitution reactions. For example:

- Step 1: React 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives (e.g., 2-chloro-N-(5-methylpyridin-2-yl)acetamide) in refluxing ethanol (40 mL, 2 mmol scale).

- Step 2: Purify via slow evaporation of a chloroform-acetone (1:5 v/v) solution to obtain single crystals for structural validation .

- Precursor Utility: Similar acetonitrile derivatives (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) are used as key precursors for synthesizing heterocyclic compounds like aminoimidazodipyridines .

Q. Which spectroscopic and analytical methods are employed to characterize this compound and its derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure and purity by analyzing proton and carbon environments .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D atomic arrangements using programs like SHELXL for refinement. For example, hydrogen bonding and torsional angles in derivatives are validated via crystallographic data .

Advanced Research Questions

Q. How is X-ray crystallography applied to study derivatives of this compound in drug design?

Answer:

- Software Tools: SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) are critical for analyzing high-resolution crystallographic data. These tools optimize parameters like bond lengths and angles .

- Case Study: In SIRT2 inhibitor research, crystallography confirmed the bioactive conformation of the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide motif, revealing intramolecular hydrogen bonding and interactions with a hydrophobic "selectivity pocket" .

Q. How does this compound contribute to the development of selective SIRT2 inhibitors?

Answer:

- Mechanistic Insight: The dimethylpyrimidine moiety interacts with a hydrophobic pocket in SIRT2, enabling selective inhibition. Structural optimization (e.g., extending the substrate-binding site) improves potency .

- Advanced Applications: Derivatives are incorporated into PROTACs (proteolysis-targeting chimeras) to degrade SIRT2, demonstrating utility in cancer and neurodegenerative disease research .

Q. What computational methods are used to study the reactivity of derivatives of this compound?

Answer:

- Density Functional Theory (DFT): Predicts electronic properties, reaction pathways, and stability. For example, DFT studies on aminoimidazodipyridines derived from acetonitrile precursors analyze frontier molecular orbitals and charge distribution .

- Virtual Screening: Identifies potential inhibitors by docking derivatives into target protein pockets (e.g., SIRT2’s selectivity pocket) .

Q. Are there agrochemical applications of this compound derivatives?

Answer:

- Herbicide Design: The dimethylpyrimidinyl group is a structural component in herbicides like oxasulfuron (CAS 144651-06-9), which inhibits acetolactate synthase in weeds. Synthesis involves coupling with sulfonylurea moieties .

Q. How are PROTACs incorporating this compound’s derivatives advancing biological research?

Answer:

- Design Strategy: Azido-thalidomide-conjugated PROTACs use the dimethylpyrimidine motif to recruit E3 ubiquitin ligases, enabling targeted SIRT2 degradation. This approach enhances specificity in cellular models .

- Biological Validation: PROTACs derived from this scaffold show antiproliferative effects in breast cancer cells and promote neurite outgrowth in neuro-2a cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.